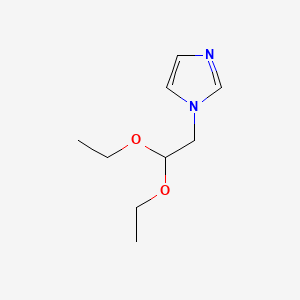

1-(2,2-Diethoxyethyl)-1H-imidazole

描述

Strategic Importance of Imidazole (B134444) Architectures in Organic Chemistry

The imidazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a vast array of biologically active molecules and its utility as a synthetic intermediate. researchgate.netsciencepublishinggroup.com Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms. ijsrtjournal.comresearchgate.net This arrangement imparts a unique set of properties, including high polarity, water solubility, and the ability to act as both an acid and a base (amphoteric nature). nih.govwikipedia.org

The significance of the imidazole scaffold is underscored by its presence in fundamental biological molecules such as the amino acid histidine, histamine, and the purine (B94841) bases of nucleic acids. researchgate.netwikipedia.org This natural prevalence has inspired the development of numerous imidazole-containing pharmaceuticals with a wide spectrum of activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. ijsrtjournal.comnih.gov

In the realm of organic synthesis, the imidazole ring serves as a versatile building block. Its aromatic nature allows for various substitution reactions, and the nitrogen atoms can participate in hydrogen bonding and act as ligands for metal catalysts. ijsrtjournal.comnih.gov The ability to readily synthesize and functionalize the imidazole core makes it an attractive scaffold for creating diverse molecular libraries for drug discovery and materials science. organic-chemistry.orgirjmets.com

Elucidation of the Structural Framework and Synthetic Utility of the Diethoxyethyl Moiety

The diethoxyethyl group, specifically a 2,2-diethoxyethyl acetal (B89532), appended to the imidazole ring at the N1 position, is a key feature of 1-(2,2-diethoxyethyl)-1H-imidazole. This moiety is essentially a protected form of an acetaldehyde (B116499) group. Acetal protecting groups are widely employed in organic synthesis to mask the reactivity of carbonyl functionalities while other parts of the molecule undergo chemical transformations.

The synthetic utility of the diethoxyethyl group lies in its stability under a range of reaction conditions, yet it can be readily deprotected to reveal the reactive aldehyde. This deprotection is typically achieved through acid-catalyzed hydrolysis. researchgate.net This "masked" aldehyde functionality allows for a strategic, stepwise approach to complex molecule synthesis. For instance, reactions can be performed on the imidazole ring without affecting the aldehyde, which can then be liberated at a later stage for subsequent reactions like condensations, oxidations, or reductions.

The presence of the diethoxyethyl group also influences the physical properties of the molecule, such as its solubility and lipophilicity, which can be advantageous in certain synthetic protocols. cymitquimica.com The controlled release of the aldehyde functionality from the diethoxyethyl group makes this compound a valuable reagent for the synthesis of various 2-substituted imidazoles and other complex heterocyclic systems. researchgate.net For example, it has been used in the synthesis of 1-[2,2-bis(4-chlorobenzylthio)ethyl]-1H-imidazole hydrochloride. prepchem.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H16N2O2 | cymitquimica.com |

| Molecular Weight | 184.24 g/mol | cymitquimica.com |

| IUPAC Name | This compound | cymitquimica.com |

| SMILES | CCOC(CN1C=CN=C1)OCC | uni.lu |

| InChI | InChI=1S/C9H16N2O2/c1-3-12-9(13-4-2)7-11-6-5-10-8-11/h5-6,8-9H,3-4,7H2,1-2H3 | cymitquimica.com |

| InChIKey | UQTQTELOLYOJRS-UHFFFAOYSA-N | cymitquimica.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2,2-diethoxyethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-3-12-9(13-4-2)7-11-6-5-10-8-11/h5-6,8-9H,3-4,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQTQTELOLYOJRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C=CN=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18999-43-4 | |

| Record name | 1-(2,2-Diethoxyethyl)-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18999-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,2-diethoxyethyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.839 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Methodologies for the Synthesis of 1 2,2 Diethoxyethyl 1h Imidazole and Its Key Derivatives

Established Synthetic Pathways to the Imidazole (B134444) Core

Traditional methods for synthesizing the 1-(2,2-diethoxyethyl)-1H-imidazole scaffold primarily involve two strategic approaches: direct N-alkylation of a pre-existing imidazole ring or the construction of the imidazole ring from precursors already containing the diethoxyethyl moiety.

N-Alkylation Strategies of Imidazole Scaffolds

The most direct route to this compound is the N-alkylation of imidazole. This method involves the reaction of imidazole with an appropriate alkylating agent, such as 2-bromo-1,1-diethoxyethane. nih.govsigmaaldrich.comnih.gov The reaction is typically carried out in the presence of a base to deprotonate the imidazole, rendering it more nucleophilic for the subsequent substitution reaction.

A variety of bases and solvent systems can be employed for this transformation. For instance, sodium hydride in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) is a common choice. researchgate.net The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), can also facilitate the reaction. researchgate.net The general scheme for this N-alkylation is depicted below:

Scheme 1: N-alkylation of imidazole with 2-bromo-1,1-diethoxyethane.

This strategy has been utilized in the synthesis of various imidazole derivatives, where the subsequent modification of the imidazole ring or the diethoxyethyl group can be achieved. nih.govresearchgate.net

Cyclization Reactions Incorporating Diethoxyethyl Precursors

An alternative to direct alkylation is the construction of the imidazole ring from acyclic precursors that already contain the 1-(2,2-diethoxyethyl) group. One such method involves the acid-promoted cyclization of N-(2,2-diethoxyethyl)-2,2-diethoxyacetamidine. orgsyn.org This approach builds the imidazole core in a single, efficient step.

Another notable cyclization strategy involves the denitrogenative transformation of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles. nih.govresearchgate.net In this process, the triazole, which can be synthesized from diethyl 2-azidoacetaldehyde (B1338222) diethyl acetal (B89532) and an appropriate nitrile, undergoes an acid-mediated intramolecular cyclization. This is followed by the opening of the triazole ring and insertion of an in-situ generated carbene intermediate to form the imidazole ring. nih.gov This method provides a pathway to novel 2-substituted 1H-imidazole derivatives. nih.govresearchgate.net

Modern Synthetic Techniques for Enhanced Efficiency

To improve upon traditional batch methods, modern synthetic techniques such as microwave-assisted synthesis and continuous flow chemistry have been applied to the synthesis of imidazole derivatives. These methods offer advantages in terms of reaction speed, yield, and environmental impact. acs.orgnih.gov

Microwave-Assisted Reaction Protocols

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. tandfonline.com In the context of imidazole synthesis, microwave-assisted protocols have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.govresearchgate.net For instance, the synthesis of various substituted imidazoles has been successfully achieved using microwave heating, often under solvent-free conditions, which aligns with the principles of green chemistry. This technique has been applied to multicomponent reactions for the one-pot synthesis of complex imidazole derivatives. nih.gov

The benefits of microwave-assisted synthesis include:

Rapid reaction times: Reactions that may take hours under conventional heating can often be completed in minutes. tandfonline.com

Higher yields: In many cases, microwave heating leads to improved product yields.

Greener chemistry: The use of solvent-free conditions or greener solvents reduces waste and environmental impact. nih.gov

Continuous Flow Chemistry Applications

Continuous flow chemistry offers a scalable and efficient alternative to traditional batch processing for the synthesis of imidazoles. acs.orgacs.orgnih.gov In a continuous flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This high level of control often leads to higher yields and purities. acs.org

Key advantages of continuous flow synthesis include:

Enhanced safety: The small reaction volumes within the reactor minimize the risks associated with highly exothermic or hazardous reactions.

Scalability: Production can be easily scaled up by running the system for longer periods or by "numbering-up" – running multiple reactors in parallel. acs.org

Improved efficiency: The automation of continuous flow systems can lead to higher throughput and reduced labor costs. nih.gov

While specific examples for the continuous flow synthesis of this compound are not extensively documented, the successful application of this technology to a wide range of other imidazole derivatives suggests its potential for this specific compound. acs.orgacs.orgnih.govrsc.org

Diversified Synthesis of Functionalized Analogues and Reagents

The this compound core serves as a versatile platform for the synthesis of a wide array of functionalized analogues and reagents. For example, it is a precursor in the synthesis of 1-[2,2-bis(4-chlorobenzylthio)ethyl]-1H-imidazole hydrochloride. prepchem.com

Furthermore, the diethoxyethyl group can be a masked aldehyde functionality. Hydrolysis of the acetal under acidic conditions reveals the aldehyde, which can then participate in a variety of subsequent chemical transformations. This strategy is employed in the synthesis of imidazole-2-carboxaldehyde. orgsyn.org

The imidazole ring itself can be further functionalized. For instance, N-alkylation of the second nitrogen atom in the imidazole ring can lead to the formation of imidazolium (B1220033) salts, which are important as ionic liquids and precursors to N-heterocyclic carbenes (NHCs). beilstein-journals.org The synthesis of functionalized imidazoles through various reaction pathways, such as the denitrogenative transformation of triazoles, allows for the introduction of diverse substituents at the C2 position of the imidazole ring. nih.govresearchgate.net

Regioselective Bromination of Imidazole Derivatives

The regioselective bromination of imidazole derivatives is a key transformation for introducing functional handles onto the imidazole core. While specific studies on the direct bromination of this compound are not extensively detailed in the provided results, the principles of brominating N-substituted imidazoles can be applied. Generally, the bromination of imidazoles can be directed to specific positions depending on the reaction conditions and the nature of the substituents on the ring. For N-alkylated imidazoles, electrophilic substitution, such as bromination, typically occurs at the C4 and C5 positions. The use of brominating agents like N-Bromosuccinimide (NBS) allows for controlled bromination. The regioselectivity can be influenced by the steric bulk of the N-substituent and the solvent used. For instance, in less polar solvents, substitution at the less sterically hindered position is often favored.

Synthesis of N-(2,2-Diethoxyethyl)carbodiimide as a Key Reagent

N-(2,2-Diethoxyethyl)carbodiimide is a valuable reagent, particularly in the synthesis of guanidines and other complex molecules. nih.gov Its preparation can be achieved from the corresponding thiourea (B124793) or urea (B33335). A common method involves the dehydration of N,N'-disubstituted ureas or the desulfurization of N,N'-disubstituted thioureas. researchgate.nettandfonline.comacs.org For example, thioureas can be converted to carbodiimides using reagents like di-tert-butyl dicarbonate (B1257347) ((Boc)2O) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net Another approach utilizes methanesulfonyl chloride in the presence of triethylamine (B128534) and DMAP. tandfonline.com The resulting N-(2,2-diethoxyethyl)carbodiimide is a stable and versatile intermediate. nih.gov

Table 1: Methods for Carbodiimide Synthesis

| Precursor | Reagents | Key Features |

| Thiourea | (Boc)2O, DMAP | Efficient, short reaction time. researchgate.net |

| Thiourea | Methanesulfonyl chloride, triethylamine, DMAP | Mild conditions, high yield. tandfonline.com |

| Urea | Various dehydrating agents | Alternative to thiourea-based methods. acs.org |

Preparation of Imidazolium Salts for N-Heterocyclic Carbene Generation

Imidazolium salts are crucial precursors for N-heterocyclic carbenes (NHCs), which are widely used as ligands in organometallic catalysis. The synthesis of imidazolium salts derived from this compound involves the quaternization of the N3 position. This is typically achieved by reacting the N-substituted imidazole with an alkyl halide. google.comorientjchem.orgresearchgate.net For instance, reacting this compound with an alkyl bromide (e.g., an alkyl or aryl-substituted propyl bromide) in a suitable solvent like acetonitrile (B52724) at elevated temperatures can yield the corresponding 1-(2,2-diethoxyethyl)-3-alkyl-1H-imidazolium bromide salt. orientjchem.org These salts can then be deprotonated using a strong base to generate the free NHC.

A general one-pot synthesis for 1,3-disubstituted imidazolium salts involves the reaction of an α-dicarbonyl compound, an amine, an aldehyde, and an acid. google.com This method, however, is more suited for the de novo synthesis of the imidazolium ring rather than the modification of a pre-existing imidazole.

Table 2: Synthesis of Imidazolium Salts

| Starting Material | Reagent | Product |

| This compound | Alkyl halide (e.g., R-Br) | 1-(2,2-Diethoxyethyl)-3-alkyl-1H-imidazolium bromide |

Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles

A novel and efficient route to substituted 1H-imidazoles involves the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.comnih.govresearchgate.net This method has been specifically applied to synthesize derivatives of this compound. The process starts with the synthesis of 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles through a dipolar azide-nitrile cycloaddition. mdpi.com These triazoles then undergo an intramolecular cyclization, followed by the opening of the triazole ring and the loss of dinitrogen (denitrogenation) to form a carbene intermediate. mdpi.comnih.gov This carbene can then be trapped by various alcohols. mdpi.comnih.gov Transition metals, particularly rhodium complexes, are also known to catalyze the denitrogenation of triazoles to form reactive intermediates that can lead to various heterocyclic structures, including imidazoles. nih.govresearchgate.netnih.govacs.orgresearchgate.net

Intramolecular Cyclization and Electrophilic Substitution of Urea Derivatives

Substituted imidazolidin-2-ones, which are cyclic urea derivatives, can be synthesized through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with aromatic and heterocyclic C-nucleophiles. researchgate.net This approach benefits from high regioselectivity and readily available starting materials. The reaction proceeds via an intramolecular cyclization. While this method primarily yields imidazolidin-2-ones (the saturated form), subsequent oxidation could potentially lead to the corresponding imidazole-2-one derivatives. The synthesis of various urea derivatives can be achieved through several methods, including reactions of amines with isocyanates or phosgene (B1210022) substitutes like N,N'-carbonyldiimidazole (CDI). organic-chemistry.orgnih.govclockss.orgresearchgate.net

Condensation Reactions for Related Pyrazole (B372694) Architectures

While distinct from imidazoles, pyrazoles are another important class of five-membered nitrogen-containing heterocycles, and their synthesis often involves similar building blocks. The most common method for pyrazole synthesis is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. nih.govmdpi.comnih.govgoogle.comyoutube.comresearchgate.netnih.gov The reaction of a 1,3-dicarbonyl compound with hydrazine can lead to two regioisomeric pyrazoles if the dicarbonyl is unsymmetrical. nih.govresearchgate.net Variations of this method include the use of α,β-unsaturated carbonyl compounds or β-enaminones as the three-carbon component. mdpi.comnih.gov These condensation strategies highlight the versatility of dicarbonyl-type precursors in heterocyclic synthesis, which could conceptually be extended to imidazole synthesis with appropriate nitrogen sources.

Table 3: Common Methods for Pyrazole Synthesis

| Carbon Source | Nitrogen Source | Key Features |

| 1,3-Dicarbonyl compound | Hydrazine derivative | Knorr synthesis, can produce regioisomers. nih.govmdpi.comnih.gov |

| α,β-Unsaturated carbonyl | Hydrazine derivative | Provides access to pyrazolines, which can be oxidized to pyrazoles. nih.gov |

| β-Enaminone | Hydrazine derivative | Versatile method for substituted pyrazoles. mdpi.com |

Mechanistic Insights and Organic Transformations Involving 1 2,2 Diethoxyethyl 1h Imidazole

Reactivity Profiles of the Imidazole (B134444) Ring System

The imidazole ring is an essential structural element in many biologically active compounds and functional materials. Its derivatives are widely utilized in organic synthesis, for instance, as directing groups in transition metal-catalyzed C-H activation reactions and as N-heterocyclic carbene (NHC) ligands in homogeneous catalysis. nih.gov The reactivity of the imidazole ring in 1-(2,2-diethoxyethyl)-1H-imidazole is influenced by the electronic nature of its substituents. The nitrogen atoms of the imidazole ring can act as nucleophiles or bases, and the carbon atoms can be subject to electrophilic or nucleophilic attack depending on the reaction conditions and the substituents present.

Chemical Transformations at the Diethoxyethyl Side Chain

The diethoxyethyl side chain in this compound is an acetal (B89532), which serves as a protected form of an aldehyde. This protecting group can be removed under acidic conditions to liberate the aldehyde functionality, which can then participate in a variety of chemical transformations. This reactivity is key to the use of this compound in the synthesis of more complex molecules.

Exploration of Nucleophilic Substitution Pathways

The imidazole moiety can participate in nucleophilic substitution reactions. For instance, photochemical substitution of dimethoxy-dimethylnaphth[2,3-d]imidazole-4,9-dione with primary alkylamines leads to the formation of 5-alkylamino-8-methoxy- and 8-methylamino-5-methoxy-isomers. rsc.org While this example does not directly involve this compound, it illustrates a potential reaction pathway for substituted imidazoles. The predominance of one isomer over the other can be attributed to the π-electron densities at different positions in the excited state. rsc.org

Oxidative Reaction Modalities

While specific oxidative reactions involving this compound are not extensively detailed in the provided sources, the imidazole nucleus can be subject to oxidation. For example, a ruthenium complex has been shown to catalytically oxidize 1-(1H-benzo[d]imidazol-2-yl)ethanol to the corresponding ketone using hydrogen peroxide as the oxidant. researchgate.net This suggests that the imidazole ring system is compatible with certain oxidative conditions, a factor that is important when planning multi-step synthetic sequences.

Intramolecular Cyclization Mechanisms

A significant transformation involving a derivative of this compound is its use in the synthesis of functionalized 1H-imidazoles through an acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazoles. nih.gov In this process, 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles undergo an intramolecular cyclization. nih.govresearchgate.net This is a key step in a cascade reaction that ultimately leads to the formation of the imidazole ring. nih.gov

The proposed mechanism for this transformation begins with the intramolecular cyclization of the 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole derivative. This is followed by the opening of the triazole ring and the formation of a carbene intermediate, which then reacts further to yield the final imidazole product. nih.gov

Elucidation of Triazole Ring Opening and Carbene Intermediate Processes

The acid-mediated transformation of 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles provides a clear example of triazole ring opening and the involvement of a carbene intermediate. nih.gov Following the initial intramolecular cyclization, the triazole ring opens, leading to the extrusion of nitrogen gas (denitrogenation) and the in situ formation of a carbene intermediate. This highly reactive species then undergoes an insertion reaction into the O-H bond of an alcohol, which is used as the solvent, to afford novel 2-substituted 1H-imidazole derivatives. nih.gov

This metal-free method of 1,2,3-triazole ring opening presents an advantageous alternative to transition metal-catalyzed reactions that are often required for such transformations. nih.gov The stability and reactivity of the 1,2,3-triazole core are significantly influenced by the electronic nature of the substituents at the N1, C4, and C5 positions. nih.gov

A general procedure for the synthesis of these 1H-imidazole derivatives involves refluxing a mixture of the corresponding 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole with an alcohol and concentrated hydrochloric acid for 3 hours. nih.govresearchgate.net

Table 1: Synthesis of 1H-imidazole derivatives

| Product | R | Ar | Yield (%) |

|---|---|---|---|

| 4a | Me | Ph | 80 |

| 4b | Et | Ph | 81 |

| 4c | n-Pr | Ph | 73 |

| 4d | i-Pr | Ph | 75 |

| 4e | n-Bu | Ph | 78 |

| 4f | i-Bu | Ph | 70 |

| 4g | Me | 4-MeC₆H₄ | 82 |

| 4h | Et | 4-MeC₆H₄ | 85 |

| 4i | n-Pr | 4-MeC₆H₄ | 75 |

| 4j | i-Pr | 4-MeC₆H₄ | 78 |

| 4k | n-Bu | 4-MeC₆H₄ | 79 |

| 4l | i-Bu | 4-MeC₆H₄ | 72 |

| 4m | Me | 4-MeOC₆H₄ | 83 |

| 4n | Et | 4-MeOC₆H₄ | 88 |

| 4o | n-Pr | 4-MeOC₆H₄ | 76 |

| 4p | i-Pr | 4-MeOC₆H₄ | 79 |

| 4q | n-Bu | 4-MeOC₆H₄ | 81 |

| 4r | i-Bu | 4-MeOC₆H₄ | 73 |

| 4s | Me | 4-FC₆H₄ | 77 |

| 4t | Et | 4-FC₆H₄ | 80 |

| 4u | n-Pr | 4-FC₆H₄ | 70 |

| 4v | i-Pr | 4-FC₆H₄ | 73 |

| 4w | n-Bu | 4-FC₆H₄ | 75 |

| 4x | i-Bu | 4-FC₆H₄ | 68 |

| 4y | Me | 4-ClC₆H₄ | 75 |

| 4z | Et | 4-ClC₆H₄ | 78 |

Data sourced from a study on the synthesis of functionalized 1H-imidazoles. nih.gov

Imidazole-Directed C-H Activation as a Synthetic Strategy

The imidazole ring can function as a directing group in C-H activation reactions, which is a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds. Nickel-catalyzed C-H arylations and alkenylations of imidazoles with phenol (B47542) and enol derivatives have been successfully developed. rsc.org These reactions allow for the synthesis of a range of C2-arylated and alkenylated azoles. A key factor for the success of these C-H coupling reactions is the use of a tertiary alcohol as the solvent, which also permits the use of an air-stable nickel(II) salt as the catalyst precursor. rsc.org While the specific use of this compound as a substrate in these reactions is not explicitly mentioned, its imidazole core makes it a potential candidate for such transformations, opening up avenues for further functionalization.

Stereochemical Considerations in Transformations

Currently, there is a notable absence of specific, in-depth research in publicly accessible scientific literature concerning the stereochemical considerations of transformations directly involving This compound . While the principles of stereoselective synthesis are well-established in organic chemistry, their direct application to this specific compound, where the stereochemical outcomes are rigorously analyzed and reported, is not documented in available research.

Transformations involving imidazole derivatives can be subject to stereochemical control through various established methods; however, studies detailing these applications to the 1-(2,2-diethoxyethyl) substituted variant are yet to be published. In principle, several key strategies could be employed to influence the stereochemistry of reactions involving this molecule:

Use of Chiral Catalysts: Asymmetric catalysis is a powerful tool for inducing enantioselectivity. A chiral catalyst could potentially interact with the imidazole nitrogen atoms or other functional groups within a more complex molecule containing the this compound moiety, thereby creating a chiral environment and favoring the formation of one stereoisomer over another.

Employment of Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to a derivative of this compound to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary would be removed, yielding an enantiomerically enriched product.

Substrate-Controlled Diastereoselectivity: In more complex derivatives of this compound that already contain stereocenters, these existing chiral elements could influence the stereochemical outcome of new stereocenter formations.

While these methodologies are standard in modern organic synthesis, their specific application to transformations of this compound, including data on diastereomeric ratios or enantiomeric excesses, remains an area for future investigation. The acetal group at the ethyl substituent is generally considered achiral and flexible, and its direct influence on remote stereocenters without the involvement of chelating metals or specific enzymatic pockets is not inherently predictable.

Further research is required to explore and document the stereochemical behavior of this compound in chemical transformations. Such studies would be valuable for the synthesis of complex, stereochemically defined molecules that incorporate this building block.

Applications in Advanced Synthetic Strategies and Homogeneous Catalysis

Role as a Precursor for Diverse Nitrogen-Containing Heterocyclic Systems

The latent aldehyde within the 1-(2,2-diethoxyethyl) substituent is a key feature that synthetic chemists exploit. Under acidic conditions, the acetal (B89532) group is readily hydrolyzed to reveal a reactive aldehyde, which can then participate in a variety of intramolecular and intermolecular cyclization reactions to form new heterocyclic rings.

The strategic use of 1-(2,2-diethoxyethyl)-1H-imidazole has been demonstrated in the synthesis of fused heterocyclic systems. A notable application involves its role in constructing pyrrolo[1,2-a]imidazol-5-one frameworks. This is achieved through a multi-step sequence that begins with the lithiation of the C2 position of the imidazole (B134444) ring, followed by the addition of an aromatic aldehyde. The resulting alcohol is then oxidized to a ketone. Subsequent treatment with acid accomplishes two crucial transformations simultaneously: deprotection of the acetal to unmask the aldehyde and cyclization to furnish the final bicyclic product. This methodology provides a streamlined route to complex nitrogen-containing scaffolds from a readily available starting material.

A primary and direct application of this compound is its function as a stable and convenient precursor to the otherwise less stable imidazole-2-carboxaldehyde. The synthesis of this important intermediate is often challenging due to the reactivity of the aldehyde group. By masking the aldehyde as a diethyl acetal, the imidazole core can be subjected to various chemical modifications without undesired side reactions.

The transformation is typically achieved through a two-step sequence:

Metallation: The imidazole ring is first treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to selectively deprotonate the C2 position.

Formylation and Deprotection: The resulting 2-lithioimidazolo intermediate is then quenched with an electrophilic formylating agent. Subsequent acidic workup hydrolyzes the acetal group on the N1-substituent, yielding the target imidazole-2-carboxaldehyde. This aldehyde is a valuable building block for the synthesis of pharmaceuticals and other functional materials.

Design and Implementation of N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have revolutionized the field of organometallic chemistry and catalysis due to their strong σ-donating properties and their ability to form highly stable complexes with a wide range of transition metals. This compound is an excellent starting material for the synthesis of functionalized NHC ligands, where the diethoxyethyl group can be retained or modified to tune the steric and electronic properties of the resulting catalyst.

The synthesis of NHC metal complexes from this compound typically begins with the quaternization of the imidazole nitrogen at the N3 position by reaction with an alkyl or benzyl (B1604629) halide. This reaction forms an imidazolium (B1220033) salt, which is the direct precursor to the NHC ligand. The free carbene can be generated in situ by deprotonation with a strong base, or more commonly, the imidazolium salt is reacted directly with a suitable metal precursor, often a basic salt like silver(I) oxide or palladium(II) acetate (B1210297), which facilitates the deprotonation and subsequent coordination of the carbene to the metal center.

This methodology has been successfully employed to synthesize a variety of metal complexes:

Ag(I) Complexes: Reaction of the corresponding imidazolium salt with silver(I) oxide is a common and efficient method for generating silver-NHC complexes. These complexes are often used as carbene transfer agents to synthesize other metal-NHC complexes, such as those of gold and palladium.

Au(I) Complexes: Gold(I)-NHC complexes can be prepared via transmetalation from the corresponding Ag(I)-NHC complex or by direct reaction of the imidazolium salt with a suitable gold(I) precursor.

Pd(II) Complexes: Palladium(II)-NHC complexes, particularly important in cross-coupling catalysis, are synthesized by reacting the imidazolium salt with palladium(II) acetate or by transmetalation from silver(I)-NHC precursors.

Ni(II) and Pt(II) Complexes: The synthesis of nickel(II) and platinum(II) NHC complexes can also be achieved through similar routes, involving the reaction of the appropriate imidazolium salt with suitable Ni(II) or Pt(II) starting materials.

Table 1: Examples of Synthesized Transition Metal-NHC Complexes

| Metal Center | NHC Precursor | Metal Source | Resulting Complex Type |

|---|---|---|---|

| Ag(I) | 1-(2,2-Diethoxyethyl)-3-alkylimidazolium halide | Ag₂O | [Ag(NHC)₂]X or [Ag(NHC)X] |

| Au(I) | 1-(2,2-Diethoxyethyl)-3-alkylimidazolium halide | Ag(NHC) complex + Au precursor | [Au(NHC)X] |

For complexes derived from this compound, X-ray diffraction studies have confirmed the coordination of the imidazole-based carbene to various metal centers, including silver(I) and palladium(II). For instance, structural analysis of a dimeric palladium(II) complex revealed a square-planar geometry at each palladium center, with the NHC ligands adopting a trans configuration with respect to the bridging halide ligands. The M-C bond lengths obtained from these studies provide quantitative insight into the strength of the metal-carbene interaction, which is crucial for understanding the stability and reactivity of the complex.

Table 2: Selected X-ray Diffraction Data for a trans-[Pd(NHC)Br₂]₂ Complex

| Parameter | Value | Description |

|---|---|---|

| Pd-C(carbene) bond length | ~2.0 Å | Indicates a strong σ-bond between palladium and the NHC ligand. |

| C-Pd-C angle | Not Applicable (trans) | The NHC ligands are on opposite sides of the metal center. |

| Br-Pd-Br angle | ~90° | Reflects the angle within the square-planar geometry. |

The true value of these NHC-metal complexes lies in their application as catalysts in a range of important organic transformations. The robust metal-carbene bond imparts high stability, allowing the catalysts to function effectively under various reaction conditions, often with high turnover numbers and efficiency.

Palladium-NHC complexes derived from this compound have demonstrated notable catalytic activity. For example, they have been successfully employed as pre-catalysts in Suzuki-Miyaura cross-coupling reactions. This reaction, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical and materials science industries. The NHC ligand stabilizes the active palladium(0) species, preventing catalyst decomposition and promoting efficient catalytic turnover. The catalytic efficacy of these systems has been demonstrated in the coupling of various aryl bromides with arylboronic acids, proceeding to give high yields of the desired biaryl products.

Utilization in Transition Metal-Mediated C-C, C-O, and C-N Bond Forming Reactions

While direct, widespread applications of this compound as a ligand in seminal transition metal-mediated cross-coupling reactions are not extensively documented in peer-reviewed literature, its structural motifs suggest significant potential for such utility. The imidazole core is a well-established precursor to N-heterocyclic carbenes (NHCs), a class of ligands that has revolutionized homogeneous catalysis. nih.govrsc.org The transformation of the imidazole into an imidazolium salt, followed by deprotonation, would yield an NHC bearing a 2,2-diethoxyethyl substituent at the N1 position. Such NHCs can be pivotal in stabilizing and activating metal centers in a variety of catalytic cycles.

The plausible, albeit not explicitly detailed, involvement of this compound in key bond-forming reactions is outlined below, based on the established reactivity of related imidazole-based ligands.

Table 1: Potential Applications in Transition Metal-Mediated Reactions

| Reaction Type | Potential Role of this compound | Metal Catalyst | Bond Formed |

| Heck Reaction | As a precursor to an NHC ligand for the palladium catalyst. rsc.orgnist.gov | Palladium | C-C |

| Suzuki Coupling | As a precursor to an NHC ligand to facilitate the coupling of organoboron compounds with organic halides. | Palladium | C-C |

| Sonogashira Coupling | As a precursor to an NHC ligand for the palladium-copper co-catalyzed coupling of terminal alkynes with aryl or vinyl halides. uni.luresearchgate.net | Palladium/Copper | C-C |

| Buchwald-Hartwig Amination | As a precursor to an NHC ligand for the palladium-catalyzed formation of C-N bonds. | Palladium | C-N |

| Ullmann Condensation | As a precursor to a ligand for the copper-catalyzed formation of C-O and C-N bonds. | Copper | C-O, C-N |

The diethoxyethyl group offers a synthetic handle for further modification. For instance, acid-mediated hydrolysis of the acetal would unmask a reactive aldehyde group, which could then be used to anchor the ligand to a solid support or to introduce other functionalities that could modulate the electronic and steric properties of the resulting NHC ligand. This latent reactivity makes this compound a potentially valuable building block in the design of tailored catalysts for specific organic transformations.

Derivatization for Advanced Analytical Research Methodologies

The analysis of this compound and its metabolites or synthetic derivatives is crucial for reaction monitoring, purity assessment, and pharmacokinetic studies. The compound's structure lends itself to several derivatization strategies to enhance its detectability and separation by various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

The direct analysis of this compound can be achieved using reverse-phase HPLC. A reported method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications requiring mass spectrometric detection (LC-MS), the non-volatile phosphoric acid can be substituted with a volatile acid like formic acid. This method is scalable and can be adapted for preparative separations to isolate impurities. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of imidazole-containing compounds. A potential derivatization strategy for this compound involves the hydrolysis of the diethoxyethyl acetal to the corresponding aldehyde, 2-(1H-imidazol-1-yl)acetaldehyde. This aldehyde can then be subjected to various derivatization reactions. For instance, it could be oximated or reacted with a silylating agent to produce a more volatile derivative suitable for GC analysis.

Another approach involves the use of derivatizing agents that target the imidazole ring itself. While not specific to this compound, general methods for imidazole derivatization could be applied.

Spectroscopic Characterization:

The structural elucidation and confirmation of this compound and its derivatives rely on a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would provide characteristic signals for the protons on the imidazole ring, the methylene (B1212753) and methine protons of the diethoxyethyl group, and the methyl protons of the ethoxy groups. The chemical shifts and coupling patterns would be diagnostic for the compound's structure. hmdb.caresearchgate.net

¹³C NMR spectroscopy would show distinct resonances for the carbon atoms of the imidazole ring and the diethoxyethyl side chain, further confirming the molecular structure. chemicalbook.com

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would reveal the molecular weight of the compound and provide a characteristic fragmentation pattern that can be used for its identification. The fragmentation would likely involve the loss of ethoxy groups and cleavage of the bond between the imidazole ring and the side chain. nist.govuni.lu

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C-H, C=N, and C-O-C stretching and bending vibrations within the molecule, providing information about the functional groups present. researchgate.netnist.gov

Table 2: Analytical Methods and Potential Derivatization for this compound

| Analytical Technique | Direct Analysis/Derivatization Strategy | Purpose of Derivatization |

| HPLC | Direct analysis using reverse-phase chromatography. sielc.com | Not typically required. |

| GC-MS | Hydrolysis of the acetal to an aldehyde, followed by oximation or silylation. | Increase volatility and thermal stability. |

| ¹H NMR | Direct analysis in a suitable deuterated solvent. hmdb.ca | N/A |

| ¹³C NMR | Direct analysis in a suitable deuterated solvent. chemicalbook.com | N/A |

| Mass Spectrometry | Direct analysis by ESI or EI. nist.govuni.lu | N/A |

| IR Spectroscopy | Direct analysis as a neat liquid or in a suitable solvent. researchgate.netnist.gov | N/A |

The ability to derivatize this compound, particularly through the latent aldehyde functionality, opens up possibilities for its use in bioanalytical assays, such as in the development of probes for specific biological targets or as a standard in metabolic studies.

Computational and Theoretical Chemistry Studies of 1 2,2 Diethoxyethyl 1h Imidazole and Analogues

Quantum Chemical Investigations of Reaction Regioselectivity and Pathways

Quantum chemical calculations are instrumental in predicting the regioselectivity of chemical reactions involving unsymmetrically substituted imidazoles. For N-alkylation of imidazoles, these methods can elucidate the factors governing the position of substitution on the imidazole (B134444) ring.

The regioselectivity of N-alkylation in unsymmetrical imidazoles is influenced by electronic and steric factors. For a substituted imidazole, alkylation can occur at either the N-1 or N-3 position. The presence of substituents on the imidazole ring can lead to different tautomeric forms, with the 4-substituted and 5-substituted tautomers often coexisting in equilibrium. The dominant tautomer can significantly influence the outcome of an alkylation reaction. otago.ac.nz

In the case of 1-(2,2-diethoxyethyl)-1H-imidazole, the substituent is already on a nitrogen atom. However, if we consider the synthesis of this compound from imidazole and a suitable alkylating agent, or further reactions of the imidazole ring, quantum chemical calculations can predict the most likely reaction sites. For instance, in the alkylation of a generic 4(5)-substituted imidazole, electron-withdrawing groups tend to direct alkylation to the more remote nitrogen atom due to inductive effects. otago.ac.nz Conversely, steric hindrance from bulky substituents can favor alkylation at the less sterically crowded nitrogen. otago.ac.nz

Computational studies on the synthesis of substituted 1,2,3-triazoles, which share some mechanistic principles with imidazole synthesis, have demonstrated that Density Functional Theory (DFT) can effectively predict the thermodynamically favored regioisomer. nsmsi.ir Similar approaches can be applied to predict the outcomes of reactions involving this compound.

Table 1: Representative Factors Influencing Regioselectivity in Imidazole Alkylation

| Factor | Influence on Regioselectivity | Computational Method of Investigation |

| Electronic Effects | Electron-withdrawing groups at C4(5) favor alkylation at the less basic, more distant nitrogen (N1). | Calculation of pKa values, Natural Bond Orbital (NBO) analysis of charge distribution. |

| Steric Hindrance | Bulky substituents at C4(5) or on the alkylating agent favor substitution at the less sterically hindered nitrogen. | Molecular modeling and calculation of steric energies of transition states. |

| Tautomerism | The relative stability of the 4-substituted versus the 5-substituted tautomer can dictate the major product. | Calculation of the relative energies of tautomers using DFT or other quantum chemical methods. |

| Solvent Effects | The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting regioselectivity. | Continuum solvation models (e.g., PCM) in DFT calculations. |

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules, making it highly suitable for elucidating reaction mechanisms. For imidazole derivatives, DFT calculations can provide detailed information about transition states, reaction intermediates, and activation energies, which are critical for understanding how a reaction proceeds.

For instance, DFT studies on highly substituted imidazoles have been used to calculate their heats of formation, providing insights into their relative stabilities. The general trend observed is that as substitution on the imidazole ring increases, the heat of formation also increases. This information is valuable for predicting the thermodynamic feasibility of synthetic routes leading to compounds like this compound.

In the context of reaction mechanisms, DFT calculations have been employed to study the concerted versus stepwise nature of cycloaddition reactions that can lead to imidazole cores. researchgate.net These calculations can map out the potential energy surface of a reaction, identifying the lowest energy pathway. For example, in the synthesis of imidazole-based ligands, DFT has been used to optimize the molecular geometry and understand the electronic transitions involved. bohrium.com

Furthermore, dispersion-corrected DFT (DFT-D3) has been utilized to investigate complex reaction mechanisms, such as nitrogen-atom insertion into pyrrolidines, where imidazole derivatives can act as catalysts or additives influencing regioselectivity. acs.org Although the direct role of this compound in such reactions is not documented, these studies highlight the capability of DFT to unravel intricate mechanistic details. acs.org

Table 2: Representative Applications of DFT in Imidazole Chemistry

| Application | Description | Key Computational Outputs |

| Reaction Pathway Analysis | Identification of the most favorable reaction mechanism (e.g., concerted vs. stepwise). | Geometries and energies of reactants, transition states, intermediates, and products; activation barriers. |

| Thermodynamic Stability | Calculation of heats of formation and reaction energies to determine product stability. | Enthalpy, Gibbs free energy. |

| Spectroscopic Characterization | Prediction of vibrational (IR, Raman) and electronic (UV-Vis) spectra to aid in experimental characterization. | Vibrational frequencies, absorption wavelengths, and oscillator strengths. |

| Catalyst and Additive Effects | Investigation of how molecules like imidazoles can influence reaction outcomes. | Interaction energies, changes in activation barriers in the presence of the additive. |

In Silico Analysis of Electronic Structures and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. In silico methods, particularly those based on DFT, are widely used to calculate various electronic properties and reactivity descriptors for imidazole derivatives. These descriptors help in understanding and predicting the chemical behavior of these compounds.

Key electronic properties that are often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.gov For substituted imidazoles, the nature of the substituent can significantly influence these frontier molecular orbitals. nih.gov

Global reactivity descriptors derived from conceptual DFT, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. researchgate.net These descriptors are calculated from the HOMO and LUMO energies and are valuable for comparing the reactivity of different imidazole derivatives.

Local reactivity descriptors, such as Fukui functions, identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. The dual descriptor, another local reactivity index, can unambiguously pinpoint nucleophilic and electrophilic regions in a molecule. researchgate.net These tools are essential for predicting the regioselectivity of reactions involving the imidazole ring.

Table 3: Key Electronic Properties and Reactivity Descriptors for Imidazole Analogues

| Descriptor | Definition | Significance in Reactivity |

| HOMO Energy (EHOMO) | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |

| LUMO Energy (ELUMO) | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the tendency of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = χ²/2η | Quantifies the global electrophilic nature of a molecule. |

| Fukui Functions (f(r)) | Describes the change in electron density at a point r when the number of electrons changes. | Identifies the most reactive sites for electrophilic, nucleophilic, and radical attack. |

Future Directions and Emerging Research Avenues in 1 2,2 Diethoxyethyl 1h Imidazole Chemistry

Development of Novel Synthetic Methodologies and Reagents

The synthesis of 1-(2,2-diethoxyethyl)-1H-imidazole and its derivatives is a critical first step for its broader application. While traditional methods for imidazole (B134444) synthesis exist, recent research has focused on developing more efficient and versatile routes.

A notable advancement is the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. nih.gov This approach provides an efficient pathway to novel 2-substituted 1H-imidazole derivatives. The process involves the intramolecular cyclization of 5-amino-4-aryl-1-(2,2-diethoxyethyl)-1,2,3-triazoles. This is followed by the opening of the triazole ring and the insertion of an in situ generated carbene intermediate into the O-H bond of various alcohols under acidic conditions. nih.gov

The general procedure for the synthesis of the precursor, 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazoles, can be carried out under solvent-free conditions or in DMSO, showcasing the flexibility of this method. nih.gov

Table 1: Reaction Conditions for the Synthesis of 5-amino-1-(2,2-diethoxyethyl)-1,2,3-triazole Derivatives nih.gov

| Condition | Reagents and Solvents | Temperature | Time |

| Solvent-Free | Acetonitrile (B52724) derivative, 2-azidoacetaldehyde (B1338222) diethyl acetal (B89532), KOtBu | 25 °C | 3 h |

| In DMSO | Acetonitrile derivative, 2-azidoacetaldehyde diethyl acetal, KOtBu, DMSO | 70 °C | 3 h |

This methodology not only provides access to a range of imidazole derivatives but also opens up avenues for the use of novel reagents. The utilization of 2-azidoacetaldehyde diethyl acetal as a key building block is a prime example. nih.gov Future research in this area could focus on expanding the scope of both the acetonitrile derivatives and the alcohol coupling partners, leading to a wider library of functionalized this compound compounds. Further exploration into greener solvents and catalyst systems will also be a key direction.

Expansion of Catalytic Applications with Advanced Ligand Design

The primary interest in this compound stems from its potential as a precursor to N-heterocyclic carbene (NHC) ligands. beilstein-journals.orgnih.govmagtech.com.cn NHCs have become ubiquitous in organometallic chemistry and catalysis, often serving as alternatives to traditional phosphine (B1218219) ligands. magtech.com.cn The diethoxyethyl group in this compound is particularly noteworthy as it can enhance the solubility of the resulting NHC ligand and its metal complexes, which is a crucial factor in homogeneous catalysis. smolecule.com

The design of advanced NHC ligands from this compound could significantly impact various catalytic reactions. The general structure of an NHC ligand derived from this precursor would feature the diethoxyethyl group on one of the nitrogen atoms of the imidazole ring. This group can be strategically modified to fine-tune the steric and electronic properties of the ligand.

Table 2: Potential Areas of Catalytic Application for NHC Ligands Derived from this compound

| Catalytic Reaction | Potential Role of the NHC Ligand |

| Cross-Coupling Reactions | Stabilizing the active metal center and promoting reductive elimination. |

| Olefin Metathesis | Enhancing the stability and activity of ruthenium-based catalysts. uliege.be |

| C-H Activation | Facilitating the activation of otherwise inert C-H bonds. |

| Asymmetric Catalysis | Introduction of chiral centers in the ligand backbone for enantioselective transformations. |

Future research will likely focus on the synthesis of a variety of NHC-metal complexes using ligands derived from this compound. The impact of the diethoxyethyl group on catalyst performance, including activity, selectivity, and stability, will be a key area of investigation. Furthermore, the development of chiral versions of these ligands holds immense promise for asymmetric catalysis.

Mechanistic Studies of Unexplored Reaction Systems

A thorough understanding of reaction mechanisms is fundamental to the optimization of existing catalytic systems and the development of new ones. For reactions involving NHC ligands derived from this compound, detailed mechanistic studies are crucial.

A proposed mechanism for the formation of the imidazole ring itself from a 5-amino-1,2,3-triazole precursor involves a series of steps including intramolecular cyclization and ring opening. nih.gov This provides a foundation for understanding the reactivity of the imidazole core.

For catalytic applications, mechanistic investigations would focus on the elementary steps of the catalytic cycle, such as:

Oxidative Addition: The addition of a substrate to the metal center.

Transmetalation: The transfer of an organic group from one metal to another.

Reductive Elimination: The formation of the product and regeneration of the catalyst.

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, coupled with computational studies (DFT), will be instrumental in elucidating the structures of key intermediates and transition states. For instance, understanding the coordination chemistry of the NHC ligand with the metal center is vital. The nitrogen atoms of the imidazole ring act as nucleophiles, facilitating coordination with transition metals. smolecule.com

Future research should aim to map out the complete catalytic cycles for various reactions catalyzed by complexes of NHC ligands derived from this compound. This will not only provide fundamental insights into their reactivity but also guide the rational design of more efficient and selective catalysts.

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(2,2-Diethoxyethyl)-1H-imidazole?

- Methodological Answer : The compound can be synthesized via alkylation of imidazole derivatives. For example, 1-(2,2-Diethoxyethyl)-3-methyl-imidazolium bromide was prepared by heating 1-methylimidazole with bromoacetaldehyde diethyl acetal at 80°C for 48 hours . Key parameters include:

- Solvent : Neat conditions or aprotic solvents (e.g., DMF).

- Catalyst : None required for direct alkylation.

- Purification : Column chromatography or recrystallization.

Alternative routes involve nucleophilic substitution with diethoxyethyl halides under basic conditions (e.g., K₂CO₃) .

Q. How can spectroscopic and analytical techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the diethoxyethyl chain (e.g., δ ~1.2 ppm for CH₃, δ ~3.6 ppm for OCH₂) and imidazole protons (δ ~7.0–7.5 ppm) .

- IR : Peaks at ~1,100 cm⁻¹ (C-O-C) and ~3,100 cm⁻¹ (imidazole C-H) .

- Elemental Analysis : Verify C, H, N, and O percentages against theoretical values .

Advanced Research Questions

Q. What computational strategies are used to predict the pharmacological activity of this compound derivatives?

- Methodological Answer :

- QSAR Modeling : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate structural features (e.g., diethoxyethyl substituents) with biological activity (e.g., antiepileptic ED₅₀ values). Training sets (80% of data) validate model robustness, while test sets (20%) assess predictive accuracy .

- Molecular Docking : Screen against targets like EGFR or ion channels using AutoDock Vina. For example, imidazole derivatives with bulky substituents showed higher binding affinity to hydrophobic pockets .

Q. How can contradictory biological assay data for imidazole derivatives be resolved?

- Methodological Answer :

- Data Segregation : Split datasets into training/test sets (4:1 ratio) to identify outliers .

- Mechanistic Studies : Use isotopic labeling (e.g., ¹⁴C-tagged compounds) to track metabolic pathways and rule off-target effects .

- Dose-Response Curves : Replicate assays at varying concentrations (e.g., 0.1–100 µM) to validate EC₅₀/IC₅₀ consistency .

Q. What are the key considerations for designing imidazole-based probes targeting enzyme active sites?

- Methodological Answer :

- Steric Effects : Bulky diethoxyethyl groups may hinder binding; optimize substituent length (e.g., ethyl vs. propyl chains) .

- Electron Density : Electron-withdrawing groups (e.g., sulfonyl) enhance hydrogen bonding with catalytic residues .

- Table : Example SAR for imidazole derivatives:

| Substituent | Enzyme Inhibition (IC₅₀, nM) | Binding Mode |

|---|---|---|

| Diethoxyethyl | 120 ± 15 | Hydrophobic |

| Sulfonyl | 45 ± 8 | H-bonding |

Methodological Challenges

Q. How to optimize the stability of this compound in aqueous media for in vivo studies?

- Methodological Answer :

- pH Adjustment : Buffers (pH 6–8) minimize hydrolysis of the acetal group .

- Formulation : Encapsulate in liposomes or cyclodextrins to protect against enzymatic degradation .

- Stability Testing : Monitor degradation via HPLC at 25°C/60% RH over 28 days .

Q. What strategies mitigate toxicity risks during preclinical evaluation of imidazole derivatives?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。